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molecular formula C7H5BrO2 B077567 2-Bromo-5-methyl-1,4-benzoquinone CAS No. 13070-25-2

2-Bromo-5-methyl-1,4-benzoquinone

Cat. No. B077567
M. Wt: 201.02 g/mol
InChI Key: GELQQGMYSDRBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409879B2

Procedure details

(E)-1,1-dimethyl-2-(2-methylallylidene)hydrazine (2.18 g, 19.50 mmol, 1.3 equiv.) and acetic anhydride (19.15 mL) were added in 250 mL of MeCN and stirred at room temperature. 2-bromo-5-methylcyclohexa-2,5-diene-1,4-dione (3 g, 14.9 mmol, 1 equiv.) in 125 mL of MeCN was then added dropwise (slowly during 60 min). The reaction mixture was stirred at room temperature during 120 minutes.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
19.15 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)/[N:3]=[CH:4]/[C:5]([CH3:7])=[CH2:6].C(OC(=O)C)(=O)C.Br[C:17]1[C:18](=[O:25])[CH:19]=[C:20]([CH3:24])[C:21](=[O:23])[CH:22]=1>CC#N>[CH3:7][C:5]1[CH:4]=[N:3][C:22]2[C:21](=[O:23])[C:20]([CH3:24])=[CH:19][C:18](=[O:25])[C:17]=2[CH:6]=1

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
CN(/N=C/C(=C)C)C
Name
Quantity
19.15 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C(C=C(C(C1)=O)C)=O
Name
Quantity
125 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature during 120 minutes
Duration
120 min

Outcomes

Product
Name
Type
Smiles
CC=1C=NC=2C(C(=CC(C2C1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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